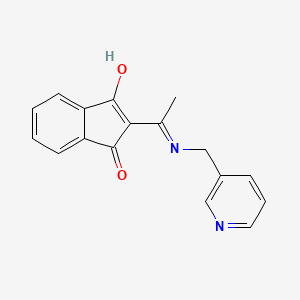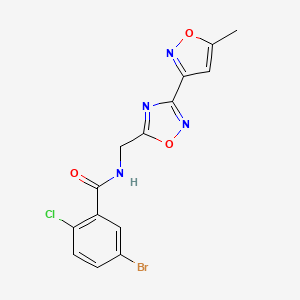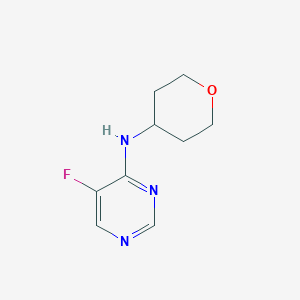![molecular formula C17H15N3O2S B2975396 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile CAS No. 2097930-27-1](/img/structure/B2975396.png)
4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C17H15N3O2S. It contains a benzothiadiazole ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiadiazine-1,1-dioxide ring, a cyclopropyl group, and a benzonitrile group . The benzothiadiazine-1,1-dioxide ring is a heterocyclic compound that contains sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of this compound is 325.39. Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
Synthesis and Chemical Reactivity
Benzothiazole derivatives are synthesized through various chemical reactions, exhibiting a broad spectrum of chemical reactivity. For instance, novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives have been synthesized from benzothiazolyl compounds through reactions with phenylisothiocyanate and hydrazonoyl bromides, showing the versatility of benzothiazole derivatives in synthesizing new compounds with potential biological activities (Farag, Dawood, & Kandeel, 1997). Furthermore, the reactivity of benzothiazol-2-yl-3-oxopropanenitrile with heterocyclic diazonium salts has been explored, leading to the formation of various heterocyclic derivatives, which underscores the compound's utility as a precursor in organic synthesis (Farag, Dawood, & Kandeel, 1996).
Pharmacological Applications
Some benzothiazole derivatives are studied for their potential as pharmacological agents. For example, mono-, di-, and trialkyl-substituted 7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have been synthesized and evaluated as positive allosteric modulators of AMPA-type ionotropic glutamate receptors, which are promising compounds for the treatment of neurological disorders, such as Alzheimer's disease (Larsen et al., 2016).
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial activities. A study focused on the synthesis and antimicrobial activity of compounds containing a benzoimidazol-2-yl moiety incorporated into different amino acids, sulfamoyl, and/or pyrrole analogues. These compounds exhibited significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents (El-Meguid, 2014).
Organic Synthesis Applications
Furthermore, benzothiazole derivatives serve as key intermediates in the synthesis of various organic compounds. For example, elemental sulfur-mediated decarboxylative redox cyclization reactions of o-chloronitroarenes and arylacetic acids have been developed to synthesize 2-substituted benzothiazoles, showcasing the utility of these derivatives in organic synthesis methodologies (Guntreddi, Vanjari, & Singh, 2015).
将来の方向性
The future research directions for this compound could involve exploring its potential biological activities, given the reported activities of structurally similar compounds . Additionally, further studies could focus on optimizing its synthesis and investigating its physical and chemical properties.
作用機序
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
特性
IUPAC Name |
4-[(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-11-13-5-7-14(8-6-13)12-19-16-3-1-2-4-17(16)20(15-9-10-15)23(19,21)22/h1-8,15H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIXGFSVINTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2975314.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2975315.png)
![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2975317.png)
![[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2975321.png)
![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2975322.png)
![4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2975325.png)




![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)
![(4-Methylphenyl){3-[(4-methylphenyl)sulfonyl]propyl}dioxo-lambda~6~-sulfane](/img/structure/B2975332.png)

